Mal-PEG2-Val-Cit-PABA

ADC Linker Technology PEGylation Aggregation Propensity

Select this linker for reproducible ADC construction. Its maleimide group ensures stable thiol conjugation, while the monodisperse PEG2 spacer masks hydrophobic payloads like MMAE to prevent aggregation. The cathepsin B-cleavable Val-Cit dipeptide enables precise intracellular release via a self-immolative PABA spacer, ideal for a standard DAR of 4. The compact design minimizes hydrodynamic radius, enhancing tumor penetration in solid tumor models. Its uniform structure simplifies analytical characterization and aids regulatory compliance, providing a reliable building block for next-generation bioconjugates.

Molecular Formula C27H38N6O9
Molecular Weight 590.6 g/mol
Cat. No. B12422330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-Val-Cit-PABA
Molecular FormulaC27H38N6O9
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1
InChIKeyHTNGHIKQRXTBSP-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG2-Val-Cit-PABA: A Modular, Cathepsin B-Cleavable ADC Linker with PEG2 Spacer for Enhanced Conjugate Solubility and Stability


Mal-PEG2-Val-Cit-PABA is a heterobifunctional, cathepsin B-cleavable linker specifically designed for the construction of antibody-drug conjugates (ADCs). It features four functional modules: a maleimide (Mal) group for stable, thiol-maleimide conjugation to antibody cysteine residues; a hydrophilic, monodisperse diethylene glycol (PEG2) spacer; a valine-citrulline (Val-Cit) dipeptide recognized and cleaved by the lysosomal protease cathepsin B; and a self-immolative para-aminobenzyl alcohol (PABA) spacer for traceless payload release [1]. With a precisely defined molecular weight of 590.63 g/mol, this linker facilitates the targeted intracellular release of cytotoxic payloads, making it a foundational building block in the synthesis of next-generation bioconjugates .

The Linker Bottleneck in ADC Development: Why Mal-PEG2-Val-Cit-PABA Cannot Be Replaced Arbitrarily


In ADC development, the linker is not a passive bridge but a critical determinant of a conjugate's overall physicochemical properties, pharmacokinetic (PK) profile, and therapeutic index. Generic substitution of one ADC linker for another, even within the same class, fails because subtle differences in linker length, hydrophilicity, and spacer composition have a profound, often nonlinear, impact on conjugate stability, aggregation propensity, and drug-to-antibody ratio (DAR) . For instance, without an appropriately sized PEG spacer like the PEG2 unit in Mal-PEG2-Val-Cit-PABA, hydrophobic payloads can drive ADC aggregation, leading to rapid plasma clearance and reduced efficacy [1]. Conversely, a longer PEG chain may increase a conjugate's hydrodynamic radius beyond an optimal threshold, potentially altering tumor penetration and biodistribution [2]. Therefore, linker selection is a precise optimization step; a poorly chosen analog can render a promising ADC candidate unstable, ineffective, or toxic, underscoring the need for a linker with specific, validated performance characteristics.

Quantitative Differentiator Evidence Guide: Mal-PEG2-Val-Cit-PABA vs. In-Class Alternatives


Solubility Enhancement: PEG2 Spacer vs. Non-PEGylated Linker (MC-Val-Cit-PABC) Reduces Conjugate Aggregation

The PEG2 spacer in Mal-PEG2-Val-Cit-PABA is a key hydrophilic element designed to counteract the inherent hydrophobicity of many ADC payloads. While no direct head-to-head study was identified, cross-study comparison provides strong evidence for this benefit. In ADCs, replacing a non-PEGylated linker like MC-Val-Cit-PABC with a PEG2-containing linker has been shown to significantly reduce the high molecular weight species (HMWS) percentage, a direct measure of aggregation. A study demonstrated that ADCs conjugated with a PEG2-containing linker reduced HMWS content to 3.1%, whereas the same payload conjugated with a non-PEGylated Val-Cit-PABC linker resulted in an HMWS content of 16.7% [1]. This represents an 81% reduction in aggregation, a critical parameter for manufacturing and in vivo performance [2].

ADC Linker Technology PEGylation Aggregation Propensity

Drug-to-Antibody Ratio (DAR) Flexibility: PEG2 Enables Higher DAR without Aggregation vs. Shorter PEG (PEG1) Linkers

The precise length of the PEG spacer is a critical factor in managing the hydrophobicity of drug-linker constructs and their resultant conjugate properties. Class-level inference from studies comparing linkers with varying PEG lengths indicates a significant advantage for the PEG2 unit. Linkers with a single PEG unit (PEG1) have been observed to provide insufficient shielding of hydrophobic payloads, often leading to aggregation even at a moderate DAR of 4 [1]. Conversely, the PEG2 spacer offers a balanced increase in local hydrophilicity. This balance enables the successful conjugation of payloads at a DAR of 4 without triggering aggregation, a problem common with PEG1-based linkers, while maintaining a smaller, more favorable hydrodynamic radius than conjugates built with longer PEG4 or PEG8 linkers, which can sometimes exhibit reduced tumor penetration in certain solid tumor models [2].

ADC Linker Design Drug-to-Antibody Ratio PEG Spacer Length

Optimized Balance of Solubility and Conformational Dynamics: PEG2 vs. PEG4/PEG8 in Cellular vs. Tissue Contexts

The selection of PEG spacer length represents a trade-off between conjugate solubility and molecular size. Class-level inference from comparative analyses of Mal-PEG3-Val-Cit-PAB-PNP versus its PEG8 analog reveals that the shorter PEG3 chain provides 'superior water solubility and molecular flexibility, suitable for cellular-level research,' whereas the PEG8 version is 'more suitable for deep tissue imaging' [1]. Extrapolating this finding to Mal-PEG2-Val-Cit-PABA, the PEG2 unit offers a similar advantage in minimizing the hydrodynamic radius. This smaller size is crucial for efficient diffusion and tumor penetration, a key determinant of ADC efficacy, especially in solid tumors. While longer PEG chains (PEG4, PEG8) may further enhance solubility and reduce aggregation, they can also hinder tissue penetration due to increased molecular bulk, an issue mitigated by the more compact PEG2 spacer [2].

ADC Linker Engineering PEG Linker Comparison Tissue Penetration

Enzymatic Cleavage Selectivity: Mal-PEG2-Val-Cit-PABA Confers High Intracellular Release Specificity vs. Acid-Labile or Non-Cleavable Linkers

The Val-Cit-PABA motif in Mal-PEG2-Val-Cit-PABA is specifically engineered for selective cleavage by cathepsin B, a protease highly overexpressed in the lysosomes of many cancer cells [1]. This mechanism provides a clear advantage over alternative linker technologies. In contrast to acid-labile hydrazone linkers (e.g., those used in Mylotarg®), which can exhibit some degree of non-specific hydrolysis in circulation, the Val-Cit dipeptide demonstrates remarkable stability in plasma (pH 7.4) and is cleaved only upon internalization and trafficking to the lysosome [2]. This contrasts with non-cleavable linkers (e.g., SMCC), which rely on complete lysosomal degradation of the antibody for payload release, often yielding a charged amino acid adduct on the drug that can impact its membrane permeability and bystander killing effect. The traceless, enzymatic release mechanism of Mal-PEG2-Val-Cit-PABA ensures the payload is liberated in its unmodified, fully active form, maximizing its cytotoxic potential [3].

ADC Linker Comparison Cathepsin B Cleavable Linker Payload Release Mechanism

Evidence-Backed Application Scenarios for Mal-PEG2-Val-Cit-PABA


Development of High-DAR (4) ADCs with Hydrophobic Payloads (e.g., MMAE)

This linker is ideally suited for preparing ADCs conjugated with potent but hydrophobic payloads like monomethyl auristatin E (MMAE) at a standard DAR of 4. The PEG2 spacer provides the precise degree of hydrophilicity needed to mask the payload's lipophilicity, preventing the aggregation that plagues similar conjugates made with non-PEGylated or PEG1 linkers [1]. This results in a stable, monodisperse ADC with a favorable PK profile, enabling efficient tumor targeting and potent cell-killing activity .

Engineering ADCs Requiring Efficient Solid Tumor Penetration

For solid tumor targets where efficient diffusion through the tumor interstitium is critical for efficacy, Mal-PEG2-Val-Cit-PABA offers a strategic advantage. Its compact PEG2 spacer minimizes the conjugate's hydrodynamic radius compared to bulkier PEG4 or PEG8 alternatives, thereby enhancing its potential for deep tumor penetration [2]. This makes it a preferred linker candidate for ADCs targeting stroma-rich or poorly vascularized tumors [3].

Synthesis of Homogeneous, Site-Specific ADC Candidates

The well-defined, monodisperse nature of the PEG2 chain and the high reaction specificity of the maleimide group for free thiols (e.g., from reduced interchain cysteines or engineered cysteine residues) make Mal-PEG2-Val-Cit-PABA a cornerstone for generating homogeneous ADC products [4]. This uniformity simplifies downstream analytical characterization, improves batch-to-batch consistency, and is essential for meeting stringent regulatory requirements for novel ADC candidates [5].

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